molecular formula C7H11N3O B1444506 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol CAS No. 1259063-08-5

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol

Numéro de catalogue: B1444506
Numéro CAS: 1259063-08-5
Poids moléculaire: 153.18 g/mol
Clé InChI: NWGCJPPWQVPERJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. Its core structure is a key pharmacophore in several active research areas. Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been identified as a novel chemotype for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme that is a promising target in cancer immunotherapy. Inhibitors of IDO1 can boost the immune response and work in synergy with other immunotherapeutic agents, making this scaffold a valuable starting point for oncology research . Furthermore, this heterocyclic system has been extensively explored as a core structure for γ-secretase modulators (GSMs). GSMs are a class of compounds being investigated for Alzheimer's disease, as they can lower pathogenic amyloid-beta (Aβ42) production without blocking other essential cellular functions. Optimized compounds featuring this scaffold have demonstrated potent in vivo Aβ42-lowering effects and have shown efficacy in ameliorating cognitive deficits in model systems, highlighting its potential in neuroscientific research . The presence of the methanol functional group at the 3-position provides a versatile handle for further synthetic modification, allowing medicinal chemists to optimize properties such as potency and solubility for specific biological targets.

Propriétés

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGCJPPWQVPERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259063-08-5
Record name {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.17 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its anticancer properties and effects on neurological conditions.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : SGC-7901 (gastric cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.51 to 1.07 µg/mL across different cell lines .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Growth Inhibition (%)
SGC-79010.51 ± 0.1384.1
A5490.61 ± 0.1982.5
HepG21.07 ± 0.2275.0

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Kinases : Preliminary data indicate potential inhibitory effects on various kinases involved in cancer progression .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that this compound may have neuroprotective effects:

  • Adenosine Receptor Modulation : It has been shown to interact with adenosine receptors (A1 and A2A), which are implicated in neurodegenerative diseases .

Table 2: Adenosine Receptor Binding Affinity

CompoundA1R Ki (nM)A2A Ki (nM)
5H,6H,...methanol<10<15

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related triazole compounds:

  • Study on Structure-Activity Relationship (SAR) : Investigated how variations in substituents affect biological activity and found that specific modifications enhance cytotoxicity .
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with the compound .

Applications De Recherche Scientifique

The compound 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol has garnered attention in various scientific research applications due to its unique structural properties and biological activity. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science.

Structure and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : 178.19 g/mol

The compound features a triazole ring fused with a pyridine moiety, which is known to enhance biological activity and stability.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that modifications of the triazolo ring can enhance efficacy against various bacterial strains and fungi. The mechanism is believed to involve interference with microbial DNA synthesis or cell wall integrity.

Anticancer Properties
Several studies have investigated the potential of triazolo-pyridine derivatives as anticancer agents. These compounds have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance, compounds with specific substitutions on the triazole ring have been linked to improved selectivity for cancer cells over normal cells.

Agricultural Chemistry

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that certain derivatives can act as effective herbicides or insecticides by disrupting metabolic pathways in target organisms. The specificity of these compounds can reduce non-target effects, making them suitable for sustainable agricultural practices.

Material Science

Polymer Development
this compound has been explored as a building block for novel polymers. Its ability to form stable complexes with metals makes it useful in creating conductive materials or catalysts for various chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazolo-pyridine derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, a specific derivative of the compound was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 3: Agricultural Applications

Research published in Pest Management Science evaluated the herbicidal activity of triazolo-pyridine derivatives on common weeds. The study found that certain compounds effectively inhibited weed growth while demonstrating low toxicity to crop plants.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol with structurally related triazolo-fused compounds, emphasizing substituent effects, applications, and physicochemical properties.

Compound Name Substituents/Modifications Key Properties Applications References
This compound -CH₂OH at C3 High polarity, hydrogen-bonding capacity Potential drug intermediates, agrochemical building blocks
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 2-Fluorophenyl at C3; pyrimidine core Enhanced metabolic stability, lipophilicity Antiproliferative agents, agrochemicals
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Piperidine at C3 Increased basicity, improved bioavailability CNS-targeting therapeutics
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol hydrochloride -CH₂OH at C3; pyrazine core; HCl salt Water solubility due to salt formation Life science research reagents
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid -CH₃ at C3; -COOH at C6 Acidic nature, metal-chelating potential Chelation therapy, enzyme inhibitors
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine -CF₃ at C8; -CH₂NH₂ at C3 Enhanced metabolic stability, fluorophilic interactions Antiviral agents, pesticides

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The hydroxymethyl group in the target compound contrasts with the 2-fluorophenyl group in ’s pyrimidine analog. The latter exhibits higher lipophilicity and metabolic stability, making it more suitable for agrochemicals, while the hydroxymethyl derivative’s polarity favors aqueous solubility for pharmaceutical applications .
  • Piperidine-substituted analogs (–11) demonstrate improved blood-brain barrier penetration due to increased basicity, suggesting utility in CNS drug development compared to the hydroxymethyl variant .

Core Heterocycle Variations :

  • Pyrimidine-fused triazoles (e.g., ) often exhibit stronger π-π stacking interactions with biological targets, enhancing binding affinity in antiproliferative assays .
  • Pyrazine-fused derivatives () display distinct electronic properties due to the nitrogen-rich core, influencing reactivity in chemical synthesis .

Salt and Functional Group Modifications :

  • Hydrochloride salts () improve water solubility, critical for formulation, whereas carboxylic acid derivatives () enable metal chelation or salt-bridge formation in enzyme inhibition .
  • Trifluoromethyl groups () enhance resistance to oxidative metabolism, a key feature in agrochemical design .

Synthetic Accessibility :

  • Many analogs are synthesized via cyclocondensation of hydrazines with ketones or esters (e.g., ), but the hydroxymethyl variant may require protective group strategies to avoid side reactions during synthesis .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-ylmethanol typically involves:

  • Construction of the triazolopyridine bicyclic framework via cyclization reactions.
  • Introduction of the hydroxymethyl group at the 3-position either by direct substitution or by reduction of a precursor aldehyde or halomethyl intermediate.

This approach is consistent with the preparation of related triazolopyridine derivatives, where key steps include hydrazine condensation, cyclodehydration, and selective functional group transformations.

Specific Preparation Methods

Cyclization via Hydrazine Derivatives

One reported method involves the reaction of hydrazide or hydrazine-containing precursors with appropriate pyridine derivatives under dehydrating conditions to form the triazolopyridine core. For example, the dehydration of a hydrazine intermediate (HYDZ) under phosphorus(V) dehydrating agents or thiophosphetane compounds in the presence of a base can yield the fused triazolopyridine ring system with high stereospecificity and purity.

Alkylation and Functional Group Introduction

The hydroxymethyl substituent at the 3-position can be introduced via alkylation of the triazolopyridine intermediate with formaldehyde or related electrophiles. This step often requires basic conditions, such as sodium hydroxide, and elevated temperatures to facilitate the nucleophilic attack of the nitrogen or carbon center on formaldehyde, forming the hydroxymethyl group.

Alternative Routes via Condensation Reactions

Condensation of sodium 3-oxo-3-(heterocyclic)-enolate derivatives with hydrazine or related amines can also afford triazolopyridine derivatives. This method involves the formation of the bicyclic ring system through condensation and cyclization, followed by reduction or functionalization to introduce the hydroxymethyl group.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Hydrazine condensation Hydrazine derivatives, phosphorus(V) dehydrating agent, base High stereospecificity, yields >95% purity
Alkylation Formaldehyde, sodium hydroxide, elevated temperature Facilitates hydroxymethyl group introduction
Cyclization Heating under dehydrating conditions Essential for ring closure and stability

Industrial and Laboratory Scale Considerations

  • Laboratory Scale: The synthesis is typically performed in batch reactors with careful control of temperature and pH to maximize yield and purity.
  • Industrial Scale: Continuous flow reactors and green chemistry principles are applied to improve efficiency and sustainability. Use of environmentally benign solvents and catalysts is emphasized to reduce waste and hazards.

Purification and Stability

  • The compound can be isolated as a free base, salt, or monohydrate form.
  • Salt formation (e.g., hydrochloride salt) enhances stability against air, moisture, and heat.
  • Monohydrate forms are achieved by crystallization in water-rich solvents with pH ≥7.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Hydrazine condensation Hydrazine derivatives, phosphorus(V) dehydrating agents, base High purity, stereospecific Requires controlled conditions
Alkylation Formaldehyde, sodium hydroxide Direct hydroxymethyl introduction Elevated temperature needed
Condensation Sodium 3-oxo-enolate, hydrazine or amines Versatile, applicable to analogs Multi-step, possible side reactions

Research Findings and Notes

  • The dehydration step converting hydrazine intermediates to triazolopyridines is critical and can be optimized by choice of dehydrating agents and reaction conditions to achieve near-quantitative yields.
  • The hydroxymethylation step is sensitive to pH and temperature; alkaline conditions favor the formation of the desired alcohol derivative.
  • The final compound exhibits good chemical stability in salt and monohydrate forms, which is important for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol?

The compound is typically synthesized via cyclization reactions. A validated method involves 5-exo-dig cyclization of propargylphosphonates with hydrazine derivatives in methanol or ethanol, achieving yields of 65–80% under reflux conditions . Alternative routes include condensation of hydrazinyl precursors with ortho esters, as demonstrated for structurally similar triazolopyridines, where alcohols with low carbon/hydrogen content (e.g., methanol) optimize reaction efficiency .

Q. Which characterization techniques are critical for confirming its structure and purity?

Key techniques include:

  • Multinuclear NMR spectroscopy (1H, 13C, and 31P) to confirm substituent positions and phosphonate integration .
  • X-ray crystallography to resolve stereochemical ambiguities, as exemplified by CCDC 1876881 for a related phosphonate derivative .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What solvents are optimal for its synthesis and recrystallization?

Methanol and ethanol are preferred for cyclization and purification due to their polarity and low boiling points, which facilitate high yields (75–85%) and minimal side-product formation . For recrystallization, mixed solvents like DMFA/i-propanol (1:2 v/v) improve crystal quality and purity .

Q. How does the compound’s solubility profile impact experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Solvent selection for biological assays should prioritize DMSO for stock solutions (≤10% v/v to avoid cytotoxicity) followed by dilution in aqueous buffers .

Q. What safety precautions are required during handling?

While specific safety data for this compound are limited, structurally related triazolopyridines require:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Immediate consultation with a physician in case of exposure, as per protocols for similar heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening : Carbonyldiimidazole (CDI) in DMFA at 100°C enhances coupling efficiency for triazole ring formation, reducing reaction time from 48 to 24 hours .
  • Solvent engineering : Substituting ethanol with isopropanol during cooling phases increases precipitate yield by 15–20% .
  • Temperature gradients : Stepwise heating (80°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do structural modifications influence biological activity?

Comparative studies of analogs reveal:

  • Methoxy or trifluoromethyl substitutions on the pyridine ring enhance antimicrobial activity (MIC ≤ 2 µg/mL against S. aureus) but reduce solubility .
  • Phosphonate derivatives exhibit improved kinase inhibition (IC50 = 0.8 nM for EGFR) due to enhanced binding to ATP pockets .
  • Ethynyl groups on the triazole ring increase metabolic stability in hepatocyte assays (t1/2 > 6 hours) .

Q. How can contradictions in spectral data be resolved?

  • Dynamic NMR experiments at variable temperatures (25–80°C) can distinguish tautomeric forms or rotamers in solution .
  • Isotopic labeling (e.g., 15N) clarifies ambiguous signals in crowded aromatic regions .
  • Complementary techniques : Pairing crystallography with DFT calculations validates bond angles and torsional strain .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization in amber vials under argon extends shelf life (>12 months at −20°C).
  • Avoidance of aqueous buffers with pH > 8 prevents hydrolysis of the triazole ring .

Q. How can computational methods guide SAR studies?

  • Molecular docking (AutoDock Vina) identifies key interactions with biological targets (e.g., hydrogen bonding with His164 in EGFR) .
  • QSAR models using Hammett constants (σ) predict electronic effects of substituents on bioactivity (R2 = 0.89 for antifungal analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.